Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride
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Overview
Description
Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride is a synthetic organic compound. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazole derivatives typically involves multi-step organic reactions Common starting materials include carbazole and its derivatives, which undergo various functionalization reactions such as alkylation, acylation, and cyclization
Industrial Production Methods
Industrial production of carbazole derivatives often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents play a crucial role in optimizing reaction conditions and improving the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to carbazole-quinones.
Reduction: Formation of dihydrocarbazoles.
Substitution: Introduction of functional groups such as halogens, alkyl, and aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired functional group, often involving catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of carbazole can yield carbazole-quinones, while reduction can produce dihydrocarbazoles.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Potential therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of carbazole derivatives often involves interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or DNA, leading to various biological effects. The exact mechanism for Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride would depend on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a similar core structure.
9-Ethylcarbazole: A derivative with an ethyl group at the 9-position.
6-Methylcarbazole: A derivative with a methyl group at the 6-position.
Uniqueness
Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride is unique due to the presence of the dimethylamino propyl group and the methyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
18638-89-6 |
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Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
dimethyl-[3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C18H24N2O.ClH/c1-13-8-9-16-15(12-13)14-6-4-7-17(21)18(14)20(16)11-5-10-19(2)3;/h8-9,12H,4-7,10-11H2,1-3H3;1H |
InChI Key |
SSWXLXKQGKIYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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